
4-(Piperidin-4-yl)piperazin-2-one dihydrochloride
Overview
Description
4-(Piperidin-4-yl)piperazin-2-one dihydrochloride is a useful research compound. Its molecular formula is C9H19Cl2N3O and its molecular weight is 256.17 g/mol. The purity is usually 95%.
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Biological Activity
4-(Piperidin-4-yl)piperazin-2-one dihydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features both piperidine and piperazine moieties, which are known to interact with various biological systems, particularly in the realms of neuropharmacology, antimicrobial activity, and potential anticancer properties.
- Molecular Formula : C_{12}H_{18}Cl_2N_4O
- Molar Mass : Approximately 256.17 g/mol
- Solubility : Enhanced solubility in polar solvents due to the dihydrochloride salt form, making it suitable for medicinal applications.
Neuropharmacological Effects
Research indicates that this compound may exhibit significant neuropharmacological activities. Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest:
- Antidepressant Effects : The compound may modulate neurotransmitter levels, indicating potential use in treating anxiety and depression disorders.
- Psychoactive Properties : Interaction studies have shown binding affinity to serotonin receptors, which could explain its antidepressant potential.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research findings indicate:
- Activity Against Gram-negative Strains : It exhibits promising direct activity against certain Gram-negative bacterial strains.
- Anti-biofilm Activity : Demonstrated effectiveness against biofilms formed by Gram-positive strains, suggesting its utility in treating infections associated with biofilm formation.
Research Findings and Case Studies
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.
Specific Case Studies
-
Neuropharmacological Study :
- A study focused on the interaction of this compound with NLRP3 inflammasome showed that the compound could inhibit IL‐1β release in differentiated THP-1 cells, indicating its potential role in inflammatory diseases.
- Antimicrobial Assessment :
- Anticancer Evaluation :
Scientific Research Applications
Scientific Research Applications
The applications of 4-(Piperidin-4-yl)piperazin-2-one dihydrochloride span several scientific domains:
Medicinal Chemistry
- Drug Development : It serves as an intermediate in the synthesis of various pharmaceuticals, including potential neuroleptics and antidepressants. Its structural similarity to known psychoactive compounds suggests possible interactions with neurotransmitter systems, particularly serotonin and dopamine receptors .
- Therapeutic Potential : Preliminary studies indicate that this compound may exhibit anxiolytic and antidepressant effects due to its ability to modulate neurotransmitter levels.
Biological Research
- Neuropharmacology : Research has shown that derivatives of this compound can act as modulators of ion channels and neurotransmitter receptors. Its binding affinity to serotonin receptors has been particularly noted, suggesting potential for treating mood disorders.
- Antimicrobial Activity : Some studies have reported that piperidine derivatives, including this compound, demonstrate antimicrobial properties against various bacterial strains.
Industrial Applications
- Chemical Manufacturing : It is utilized in the production of various industrial chemicals due to its reactivity and ability to serve as a building block in organic synthesis.
Case Studies
Several studies illustrate the applications and effectiveness of this compound:
- Neuropharmacological Studies : In vitro studies demonstrated that this compound could inhibit NLRP3 activation in immune cells, indicating its potential role in treating inflammatory diseases.
- Antimicrobial Research : A series of experiments showed that derivatives exhibited significant activity against Gram-negative bacteria and anti-biofilm properties against Gram-positive strains, suggesting its utility in developing new antimicrobial agents.
- Pharmacological Activity : Investigations into its interaction with neurotransmitter receptors revealed promising results for conditions like anxiety and depression, warranting further clinical investigation .
Q & A
Q. Basic: What synthetic strategies are recommended for preparing 4-(Piperidin-4-yl)piperazin-2-one dihydrochloride with high purity?
Methodological Answer :
- Core Reaction : Start with piperidine-4-one or functionalized piperazine precursors. Cyclization reactions, such as nucleophilic substitution or reductive amination, are common. For example, coupling piperidin-4-ylamine derivatives with activated carbonyl groups (e.g., ketones or esters) under basic conditions can yield the piperazin-2-one scaffold .
- Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) and catalysts like triethylamine to enhance reaction efficiency. Monitor reaction progress via TLC or HPLC. Post-synthesis, employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane) to achieve >95% purity .
- Salt Formation : Convert the free base to the dihydrochloride salt by treating with HCl gas in anhydrous ether, followed by lyophilization to remove residual solvents .
Q. Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?
Methodological Answer :
- NMR Analysis : Use - and -NMR to confirm the piperidine/piperazine backbone. Key signals include piperidine C4-H (~δ 3.2–3.5 ppm) and piperazin-2-one carbonyl carbons (~δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]) and chloride adducts. Expected m/z for CHNO·2HCl is 278.08 .
- HPLC : Utilize reverse-phase C18 columns with a mobile phase of 0.1% TFA in acetonitrile/water (gradient elution) to assess purity. Retention times should align with reference standards .
Q. Basic: What are the key safety considerations for handling this compound in laboratory settings?
Methodological Answer :
- Exposure Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution irrigation. Seek medical attention if irritation persists .
- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .
Q. Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?
Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for functional group additions or substitutions .
- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents, temperatures, and catalysts for specific transformations (e.g., introducing fluorinated groups) .
- Validation : Cross-reference computational predictions with small-scale experimental trials (e.g., 50 mg reactions) to refine parameters .
Q. Advanced: How do structural modifications (e.g., fluorination) alter the compound’s bioactivity?
Methodological Answer :
- Fluorination Impact : Introduce fluorine at the piperidine C3 position via electrophilic substitution (using Selectfluor®). Fluorine’s electronegativity enhances metabolic stability and receptor binding affinity, as seen in analogs like ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate hydrochloride .
- Biological Assays : Test modified compounds in enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., HEK293 for GPCR activity). Compare IC values to unmodified analogs .
Q. Advanced: How can researchers resolve discrepancies in reported solubility data across studies?
Methodological Answer :
- Standardized Protocols : Adopt USP/Ph. Eur. guidelines for solubility testing. Prepare saturated solutions in PBS (pH 7.4), DMSO, and ethanol, then quantify via UV-Vis spectroscopy at λ ~260 nm .
- Controlled Variables : Document temperature (±0.1°C), stirring rates, and equilibration times (≥24 hr). Use dynamic light scattering (DLS) to detect aggregation .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outlier conditions (e.g., pH deviations) causing solubility variations .
Q. Advanced: What strategies validate the compound’s interaction with biological targets (e.g., receptors)?
Methodological Answer :
- Binding Assays : Perform radioligand displacement studies (e.g., -labeled antagonists) on membrane preparations from transfected HEK cells. Calculate K values using Cheng-Prusoff equations .
- Structural Biology : Co-crystallize the compound with target proteins (e.g., serotonin receptors) for X-ray diffraction. Resolve binding modes using Phenix or Coot software .
- In Silico Docking : Use AutoDock Vina to model interactions. Prioritize poses with hydrogen bonds to conserved residues (e.g., Asp155 in 5-HT) and validate via mutagenesis .
Properties
IUPAC Name |
4-piperidin-4-ylpiperazin-2-one;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c13-9-7-12(6-5-11-9)8-1-3-10-4-2-8;;/h8,10H,1-7H2,(H,11,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFKLYLVOBTIKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCNC(=O)C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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